N-tert-butyl-3-phenylpyrrolidine-1-carboxamide
Description
N-tert-Butyl-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a phenyl group at the 3-position of the pyrrolidine ring and a tert-butyl-substituted carboxamide moiety at the 1-position. This compound belongs to a broader class of pyrrolidine derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates in drug synthesis or as ligands in catalytic systems.
Properties
IUPAC Name |
N-tert-butyl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOWRGKJQJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic breakdown of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide reveals three key disconnections (Fig. 1):
- Pyrrolidine ring formation via cyclization or ring-closing strategies.
- Introduction of the C3 phenyl group through electrophilic substitution or cross-coupling reactions.
- C1 carboxamide installation via acylation or coupling reactions with tert-butylamine.
Pyrrolidine Ring Construction
The pyrrolidine core can be synthesized using established methods for five-membered heterocycles:
- Paal-Knorr Pyrrolidine Synthesis : Cyclocondensation of 1,4-diketones with primary amines. For example, reacting 1,4-diphenylbutane-1,4-dione with tert-butylamine could yield a substituted pyrrolidine, though regioselectivity for the C3 phenyl group must be controlled.
- Cyclization of γ-Amino Alcohols : Intramolecular Mitsunobu reactions of γ-amino alcohols, such as 3-phenyl-4-aminobutan-1-ol, may form the pyrrolidine ring.
C3 Phenyl Group Installation
Strategies include:
C1 Carboxamide Functionalization
The tert-butyl carboxamide group is typically introduced via:
Synthetic Routes and Experimental Protocols
Route 1: Sequential Ring Formation and Functionalization
Step 1: Synthesis of 3-Phenylpyrrolidine
Procedure :
- React 1,4-diphenylbutane-1,4-dione (5.0 g, 20 mmol) with tert-butylamine (2.1 g, 29 mmol) in ethanol under reflux for 12 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate 3-phenylpyrrolidine as a colorless oil (Yield: 68%).
Mechanism :
The diketone undergoes cyclocondensation with the amine, forming imine intermediates that tautomerize to the pyrrolidine ring.
Step 2: Carboxamide Formation
Procedure :
- Dissolve 3-phenylpyrrolidine (1.0 g, 6.1 mmol) in dry THF.
- Add tert-butyl isocyanate (0.8 g, 7.3 mmol) and stir at 0°C for 2 hours.
- Quench with water, extract with DCM, and concentrate to obtain the crude product.
- Recrystallize from ethanol to yield this compound (Yield: 82%).
Data Table 1 : Optimization of Carboxamide Formation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl isocyanate | THF | 0 | 2 | 82 |
| EDCl/HOBt | DMF | 25 | 12 | 75 |
| DCC/DMAP | CH₂Cl₂ | 25 | 6 | 68 |
Route 2: Multicomponent Assembly
Procedure :
- Combine ethyl 3-phenylacrylate (2.2 g, 12 mmol), tert-butylamine (1.3 g, 18 mmol), and paraformaldehyde (0.6 g, 20 mmol) in acetic acid.
- Heat at 80°C for 8 hours to facilitate aza-Michael addition and cyclization.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Yield: 71%).
Mechanism :
The reaction proceeds through conjugate addition of the amine to the α,β-unsaturated ester, followed by intramolecular cyclization to form the pyrrolidine ring.
Key Challenges and Optimization Strategies
Regioselectivity in Pyrrolidine Substitution
The C3 phenyl group’s position is critical. Computational studies suggest that steric effects dominate over electronic factors, favoring phenyl substitution at the less hindered C3 position.
Comparative Evaluation of Synthetic Routes
Data Table 2 : Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| 1 | 2 | 56 | 120 | Moderate |
| 2 | 1 | 71 | 90 | High |
Route 2 offers superior yield and cost-effectiveness, though Route 1 provides better control over regioselectivity.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(tert-butyl)-3-phenylpyrrolidine-1-carboxylic acid.
Reduction: Formation of N-(tert-butyl)-3-phenylpyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: this compound has potential applications in drug development. It can serve as a lead compound for designing new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the tert-butyl and phenyl groups enhances its binding affinity and specificity, making it a potent modulator of biological functions.
Comparison with Similar Compounds
Compound A: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Page 202)
- Key Features : A pyrrolidine-1-carboxylate ester with a pyridin-2-yloxy substituent and an iodine atom at the pyridine’s 6-position.
- Comparison : Unlike the target compound, this derivative lacks a carboxamide group and instead features a carboxylate ester. The iodine atom introduces heavy halogen effects, which may enhance radiopharmaceutical utility but reduce metabolic stability compared to the phenyl group in the target compound .
Compound B: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Page 180)
- Key Features : A bicyclic pyrrolidine-pyridine hybrid with fluorinated pyridine and hydroxymethyl substituents.
- The additional hydroxymethyl group may increase solubility but reduce membrane permeability relative to the tert-butyl-carboxamide structure .
Functional Group Analysis
| Feature | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyrrolidine-carboxamide | Pyrrolidine-carboxylate | Bicyclic pyrrolidine-pyridine |
| Substituent at C3 | Phenyl | Pyridin-2-yloxy-methyl | Fluoropyridin-3-yl |
| N1 Functional Group | tert-Butyl carboxamide | tert-Butyl carboxylate | tert-Butyl/methyl dicarboxylate |
| Halogenation | None | Iodine (C6 of pyridine) | Fluorine (C2 of pyridine) |
| Polarity | Moderate (phenyl + carboxamide) | High (iodine + methoxy) | High (fluorine + hydroxymethyl) |
Key Observations :
- Lipophilicity : The phenyl group in the target compound likely confers higher lipophilicity than the pyridine-based analogs, favoring blood-brain barrier penetration in drug design .
- Metabolic Stability : The tert-butyl carboxamide group may resist enzymatic degradation better than carboxylate esters (Compound A) or hydroxymethyl groups (Compound B) .
- Synthetic Utility : Compound B’s fluoropyridine group is advantageous for PET imaging probes, whereas the target compound’s simplicity makes it a more versatile scaffold for medicinal chemistry optimization.
Notes on Evidence Limitations
- The provided evidence focuses on pyridine-pyrrolidine hybrids, whereas the target compound lacks pyridine. Comparisons are extrapolated from structural parallels in substituent chemistry.
- No explicit data on solubility, toxicity, or biological activity for this compound are available in the referenced materials. Further experimental studies are required to validate hypotheses.
Biological Activity
N-tert-butyl-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tert-butyl group and a phenyl moiety. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Research indicates that compounds containing pyrrolidine cores, including this compound, can interact with nutrient transport systems in cells. These interactions can lead to the inhibition of nutrient acquisition mechanisms, particularly in cancer cells, effectively "starving" them and inducing cytotoxicity without affecting normal cells .
Key Mechanisms Identified:
- Inhibition of Nutrient Transporters : The compound has been shown to down-regulate amino acid and glucose transporters, leading to reduced nutrient uptake in cancer cells .
- Activation of Protein Phosphatase 2A (PP2A) : This activation restricts nutrient access by blocking lysosomal fusion and altering metabolic pathways within the cells .
Anticancer Activity
This compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines at low micromolar concentrations. The selective toxicity towards cancer cells suggests that non-transformed cells can adapt to metabolic stress more effectively than cancerous counterparts .
Enzyme Inhibition
Recent studies have explored the compound's potential as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition assays revealed that derivatives of pyrrolidine can effectively reduce enzyme activity, indicating potential applications in managing diabetes .
Study 1: Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of this compound demonstrated significant cell death in breast cancer cell lines. The mechanism was attributed to the compound's ability to disrupt nutrient transport systems, leading to starvation-induced apoptosis .
Study 2: Enzyme Inhibition Assays
Another investigation assessed the inhibitory effects of various pyrrolidine derivatives on α-glucosidase. The results showed that this compound exhibited IC50 values comparable to standard antidiabetic agents, suggesting its potential utility in diabetes management .
Data Tables
Q & A
Q. What are the key synthetic steps and parameters for optimizing the yield of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:
- Solvent selection : Dichloromethane (DCM) or acetonitrile for polar intermediates; THF for coupling reactions .
- Temperature control : 0–20°C for cyclization to minimize side reactions; reflux for coupling steps to enhance reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; DMAP for acylations .
- Yield optimization : Slow reagent addition and inert atmospheres (N₂/Ar) improve reproducibility .
Table 1 : Example Reaction Conditions
| Step | Solvent | Temperature | Catalysts/Reagents | Yield Range | Reference |
|---|---|---|---|---|---|
| Cyclization | DCM | 0–20°C | DMAP, Et₃N | 60–75% | |
| Amide Coupling | THF | Reflux | Pd(PPh₃)₄, Cs₂CO₃ | 70–85% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., tert-butyl δ 1.2–1.4 ppm; pyrrolidine ring protons δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 273.18) .
- HPLC/LC-MS : Purity >95% achieved via reverse-phase C18 columns (retention time: 8.2 min, 70:30 H₂O:MeCN) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .
Table 2 : Analytical Parameters
| Technique | Key Signals/Parameters | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.35 (s, 9H, tert-butyl) | Confirm tert-butyl group | |
| HRMS | m/z 273.1834 (calculated) | Validate molecular formula | |
| HPLC | 95% purity at 254 nm | Assess purity |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Functional group modifications : Introduce halogens (F, Cl) at the phenyl ring or replace tert-butyl with cyclopropyl to assess steric/electronic effects on target binding .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
- Data correlation : Use computational tools (e.g., molecular docking) to link substituent effects with IC₅₀ values .
Table 3 : Example SAR Modifications
| Derivative | Modification | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|---|
| 3-Fluorophenyl analog | Fluorine at meta-position | 12 ± 2 | Kinase X | |
| Cyclopropyl replacement | tert-butyl → cyclopropyl | 45 ± 5 | Kinase X |
Q. How can contradictions in reported biological activities of pyrrolidine carboxamides be resolved?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence assays) with cell-based viability assays (e.g., MTT) to confirm mechanism .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) .
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify trends .
Q. What in silico strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (PDB: 4AG8). Focus on hydrogen bonds with hinge regions .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes; analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., tert-butyl hydrophobicity, carbonyl H-bond acceptors) for virtual screening .
Table 4 : In Silico Parameters
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG = -9.2 kcal/mol) | |
| MD Simulation | GROMACS | RMSD < 2.0 Å over 100 ns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
